REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][C:10]#[N:11].B>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][CH2:10][NH2:11]
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Name
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|
Quantity
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15.8 g
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Type
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reactant
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Smiles
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FC1=C(C(=CC=C1)F)CC#N
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Name
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|
Quantity
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75 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
B
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 23 hours under nitrogen atmosphere
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled in an ice bath
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Type
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ADDITION
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Details
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THF complex (100mL, 100 mmol) was added dropwise over 15 minutes under nitrogen atmosphere
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Duration
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15 min
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Type
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CUSTOM
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Details
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The ice bath was removed
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Type
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ADDITION
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Details
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after borane addition
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Type
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ADDITION
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Details
|
Saturated aqueous ammonium chloride solution (20 mL) was added dropwise
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Type
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STIRRING
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Details
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with stirring over 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through diatomaceous earth
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Type
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CONCENTRATION
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Details
|
concentrated to an oil
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Type
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DISSOLUTION
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Details
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redissolved in ethyl acetate/water
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Type
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FILTRATION
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Details
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The mixture was filtered through diatomaceous earth
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Type
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EXTRACTION
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Details
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the ethyl acetate layer extracted with 1N hydrochloric acid (4×10 mL)
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Type
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WASH
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Details
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The combined acidic aqueous extracts were washed with ethyl acetate (2×50 ml)
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Type
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ADDITION
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Details
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Solid sodium chloride was added to the acidic aqueous extracts
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Type
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EXTRACTION
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Details
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the mixture extracted with methylene chloride (7×50 mL)
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Type
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WASH
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Details
|
The combined methylene chloride extracts were washed with brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C(=CC=C1)F)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |